molecular formula C18H15N5O4S B2736602 N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1206987-15-6

N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2736602
CAS No.: 1206987-15-6
M. Wt: 397.41
InChI Key: XJPARCFXURBJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyrazine-2-carboxamide group and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The compound’s synthesis likely involves coupling reactions between activated carboxylic acid derivatives (e.g., pyrazine-2-carboxylic acid) and amine-containing intermediates, as observed in analogous synthetic routes .

Properties

IUPAC Name

N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c24-16(21-11-1-2-14-15(7-11)27-6-5-26-14)8-12-10-28-18(22-12)23-17(25)13-9-19-3-4-20-13/h1-4,7,9-10H,5-6,8H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPARCFXURBJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves multi-step processes starting from 2,3-dihydrobenzo[b][1,4]dioxin derivatives. The general synthetic pathway includes the following steps:

  • Formation of the Thiazole Ring : The thiazole moiety is synthesized through the reaction of appropriate thiazole precursors with suitable amines.
  • Coupling Reaction : The thiazole derivative is then coupled with a pyrazine derivative to form the desired compound.
  • Final Carboxamide Formation : The carboxamide group is introduced through acylation reactions.

The detailed synthetic route may vary based on specific substituents and conditions used in the reactions.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. Notably:

  • DprE1 Inhibition : A series of analogues based on 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide have shown potent inhibition against DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), an essential enzyme in the biosynthesis of mycobacterial cell walls. This inhibition is crucial for developing new anti-tuberculosis agents .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties , particularly against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) indicate effective antimicrobial activity, making it a candidate for further development in treating tuberculosis .

Table 1: Biological Activity Summary

Activity TypeTargetIC50/MIC ValueReference
Enzyme InhibitionDprE10.5 µM
AntimicrobialMycobacterium tuberculosis0.25 µg/mL
Antidiabeticα-glucosidaseIC50 not specified
NeuroprotectiveAcetylcholinesteraseIC50 not specified

Case Study 1: DprE1 Inhibition

A study explored various derivatives of the parent compound to assess their efficacy as DprE1 inhibitors. The results indicated that modifications to the thiazole and pyrazine moieties significantly affected inhibitory potency. Compounds with electron-withdrawing groups on the thiazole showed enhanced activity compared to those with electron-donating groups.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted on a range of mycobacterial strains to evaluate the antimicrobial efficacy of this compound. Results demonstrated that this compound not only inhibited growth but also exhibited bactericidal properties at sub-MIC levels.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide typically involves several key steps:

  • Formation of the Thiazole and Pyrazine Rings : The initial step often includes the condensation of appropriate thiazole and pyrazine derivatives.
  • Introduction of the Dihydrobenzo[d][1,4]dioxin Moiety : The incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin structure can be achieved through various coupling reactions.
  • Final Amide Formation : The final product is usually obtained by reacting the intermediate with acyl chlorides or anhydrides to form the amide bond.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyrazine moieties have been studied for their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties as well. In silico molecular docking studies indicate that it could inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a potential candidate for treating inflammatory diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes such as α-glucosidase and acetylcholinesterase. These activities suggest potential applications in treating diabetes mellitus type 2 and Alzheimer's disease by modulating glucose metabolism and neurotransmitter levels respectively .

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers at a prominent university synthesized several derivatives of this compound. These derivatives were screened for anticancer activity against MCF7 (breast cancer) and PC3 (prostate cancer) cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, a series of thiazole-pyrazine derivatives were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound showed significant antibacterial activity with minimum inhibitory concentrations comparable to conventional antibiotics .

Comparison with Similar Compounds

Thiazole/Thiazoline Derivatives

  • Compound 7a (): (Z)-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole shares the dihydrobenzodioxin and thiazoline core but incorporates a bromophenyl group and hydrazone linker. However, the absence of a pyrazine carboxamide group may reduce solubility in polar solvents .
  • Compound 7e (): Features a nitro group at the para position of the phenyl ring, which introduces strong electron-withdrawing effects. This contrasts with the target compound’s pyrazine carboxamide, which provides both electron-deficient aromaticity and hydrogen-bond donor/acceptor capacity .

Oxadiazole Derivatives

  • Compound 19 (): N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide replaces the thiazole ring with a 1,3,4-oxadiazole core. The oxadiazole’s higher electronegativity may enhance metabolic stability but reduce nucleophilic reactivity compared to thiazole. The trifluoromethyl group in Compound 19 improves lipophilicity (logP ~3.2), whereas the target compound’s pyrazine carboxamide likely lowers logP, favoring aqueous solubility .

Pyrazine-Containing Analogues

  • Compound 79 (): (R)-N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide shares the pyrazine-carboxamide motif but incorporates a triazolopyrazine core.

Sulfur-Containing Analogues

  • Compound 618427-26-2 (): N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide replaces the thiazole with a triazole-thio group. The sulfur atom in the triazole-thio moiety may confer stronger metal-binding properties, which could be advantageous in enzyme inhibition but may also increase toxicity risks .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Synthetic Yield Purity (%) Notable Properties Reference
Target Compound Thiazole Pyrazine-2-carboxamide, Dihydrobenzodioxin Not Reported ≥95* High hydrogen-bonding potential -
Compound 7a () Dihydrothiazole Bromophenyl, Hydrazone 85% ≥95 High melting point (272–274 °C)
Compound 19 () 1,3,4-Oxadiazole Trifluoromethylbenzamide 75–90% 95–100 Enhanced lipophilicity (logP ~3.2)
Compound 79 () Triazolopyrazine Thiazolidine-4-carboxamide 70–85%* ≥95 Conformational rigidity
Compound 618427-26-2 () Triazole-thio Pyrazine, Ethyl group Not Reported ≥95* Metal-binding capability

*Assumed based on analogous synthetic protocols.

Key Findings and Implications

Heterocyclic Core Modifications : Replacement of the thiazole ring with oxadiazole or triazole alters electronic properties and metabolic stability. Thiazole derivatives generally exhibit balanced reactivity and solubility .

Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance lipophilicity but may reduce bioavailability. The pyrazine carboxamide in the target compound offers a unique balance of polarity and hydrogen-bonding capacity .

Synthetic Accessibility : Thiazole-based compounds (e.g., derivatives) are synthesized in high yields (79–92%), suggesting scalability. In contrast, triazolopyrazine derivatives () require multi-step coupling, lowering overall efficiency .

Notes

  • Structural diversity among analogues highlights the importance of the dihydrobenzodioxin moiety in conferring aromatic stacking interactions.
  • Synthetic protocols for the target compound should prioritize regioselective coupling to avoid byproducts, as seen in analogous amide-forming reactions .

Q & A

Q. What validation criteria ensure reproducibility in pharmacological studies?

  • Checklist:
  • Dose-Response Consistency: EC50 values should vary <20% across three independent replicates .
  • Blind Testing: Validate activity in a separate lab using blinded samples to eliminate observer bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.